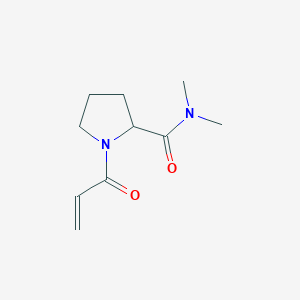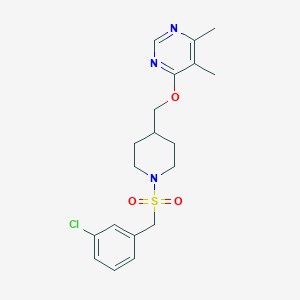
N-(2-chlorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide, commonly known as CNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. CNPA is a member of the pyridazinone family of compounds and has been shown to have promising biological activities.
Mechanism Of Action
The mechanism of action of CNPA is not fully understood. However, it has been suggested that CNPA exerts its biological activities through the inhibition of specific enzymes and signaling pathways.
Biochemical and Physiological Effects:
CNPA has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. CNPA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of CNPA is its potential as a therapeutic agent for a range of diseases. However, one of the limitations of CNPA is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on CNPA. One area of interest is the development of more efficient synthesis methods for CNPA. Another area of interest is the investigation of CNPA's potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of CNPA and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of CNPA involves the reaction of 2-chlorobenzoyl chloride with 2-amino-3-naphthoic acid to form the intermediate, N-(2-chlorophenyl)-2-(3-naphthalen-2-yl)acetamide. This intermediate is then reacted with 2-hydrazinyl-6-oxypyridine-3-carboxylic acid to form the final product, CNPA.
Scientific Research Applications
CNPA has been extensively studied for its potential applications in drug development. It has been shown to have antitumor, anti-inflammatory, and anti-oxidant activities. CNPA has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-18-7-3-4-8-20(18)24-21(27)14-26-22(28)12-11-19(25-26)17-10-9-15-5-1-2-6-16(15)13-17/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOQRDSVDNWOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2774624.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2774625.png)




![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2774632.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2774637.png)

![2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2774643.png)
![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)

